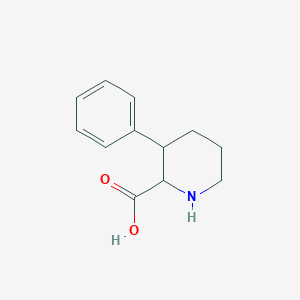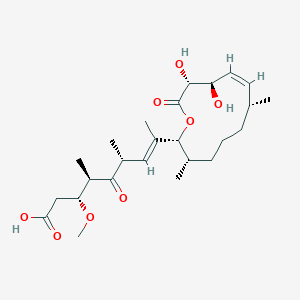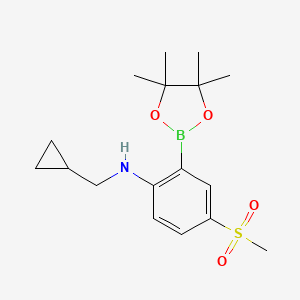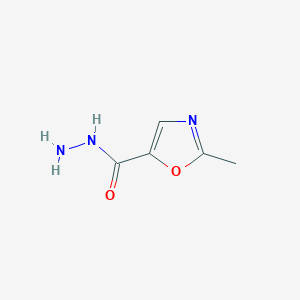
2-Methyl-1,3-oxazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloxazole-5-carbohydrazide is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyloxazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate under refluxing methanolic conditions for 3-5 hours . This reaction yields the desired carbohydrazide derivative.
Industrial Production Methods: Industrial production methods for 2-methyloxazole-5-carbohydrazide are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyloxazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the carbohydrazide group to yield different functional groups.
Substitution: The oxazole ring can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyloxazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the synthesis of materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 2-methyloxazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring’s electronic properties enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methyloxazole: Lacks the carbohydrazide group, making it less versatile in certain reactions.
5-Phenylisoxazole-3-carbohydrazide: Similar structure but with a phenyl group, leading to different chemical properties and applications.
Oxazole derivatives: A broad class of compounds with varying substituents that influence their reactivity and biological activities.
Uniqueness: 2-Methyloxazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90585-89-0 |
|---|---|
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
2-methyl-1,3-oxazole-5-carbohydrazide |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-2-4(10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9) |
InChI-Schlüssel |
LRIGPQDOEUCBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(O1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


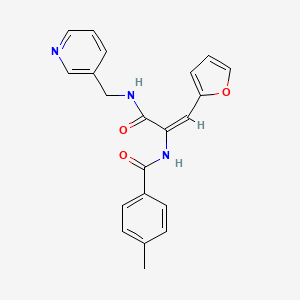
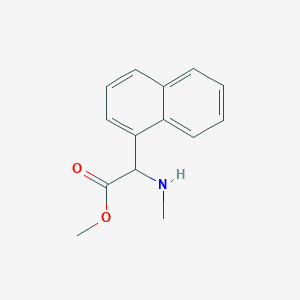

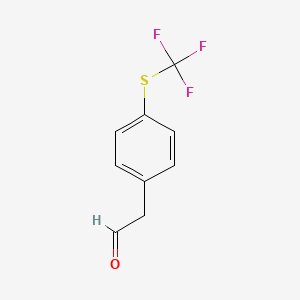

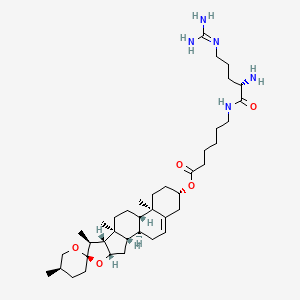
![Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate](/img/structure/B12855900.png)
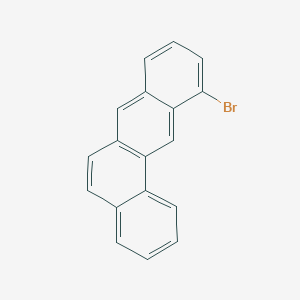
![2,4-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12855910.png)
